N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-9-12(10(2)15-14-9)7-8-13-11-5-3-4-6-11/h11,13H,3-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEAEMXHVQOQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCNC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pathway 1: Reductive Amination of 4-(2-Oxoethyl)-3,5-dimethyl-1H-pyrazole
This method adapts reductive amination strategies observed in imidazo[1,2-a]pyridine syntheses. The pyrazole aldehyde intermediate, 4-(2-oxoethyl)-3,5-dimethyl-1H-pyrazole, is condensed with cyclopentanamine under acidic conditions, followed by reduction using sodium cyanoborohydride (NaBH3CN).
Key Steps :
- Synthesis of 4-(2-Oxoethyl)-3,5-dimethyl-1H-pyrazole :
- Reductive Amination :
Challenges :
Pathway 2: Nucleophilic Substitution of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole
This route mirrors alkylation methods used in curcumin analogue syntheses. A chloroethyl-substituted pyrazole undergoes nucleophilic displacement with cyclopentanamine.
Procedure :
- Synthesis of 4-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole :
- Amine Coupling :
Optimization Considerations :
Pathway 3: Pd-Catalyzed Cross-Coupling of 4-Vinyl-3,5-dimethyl-1H-pyrazole
Leveraging palladium-catalyzed methods from imidazo[1,2-a]pyridine syntheses, this pathway employs Heck coupling or Suzuki–Miyaura reactions to install the ethylamine spacer.
Steps :
- Synthesis of 4-Vinyl-3,5-dimethyl-1H-pyrazole :
- Hydroamination :
Advantages :
- High regioselectivity for anti-Markovnikov addition in hydroamination.
- Scalable for industrial applications due to catalytic efficiency.
Comparative Analysis of Synthetic Methods
| Parameter | Pathway 1 | Pathway 2 | Pathway 3 |
|---|---|---|---|
| Overall Yield | 45–52% | 38–42% | 55–60% |
| Reaction Time | 18–24 h | 12–24 h | 8–12 h |
| Catalyst Cost | Low | Low | High |
| Purification Complexity | Moderate | Moderate | High |
Key Observations :
- Pathway 3 offers superior yields but requires expensive transition-metal catalysts.
- Pathway 2 is cost-effective but suffers from moderate yields due to competing elimination reactions.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
¹H-NMR (DMSO-d₆) :
¹³C-NMR :
Mass Spectrometry (MS)
Industrial and Pharmacological Considerations
The compound’s structural similarity to pyrazole-based kinase inhibitors suggests potential applications in oncology. Scale-up of Pathway 3 is limited by Pd catalyst costs, making Pathway 1 more viable for kilogram-scale production. Regulatory considerations include genotoxic impurity profiling of chloroethyl intermediates in Pathway 2.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazole derivatives exhibit anticancer properties. The specific structure of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine may contribute to its efficacy against various cancer cell lines. Studies are ongoing to evaluate its mechanism of action and potential as a lead compound in anticancer drug development.
Neuroprotective Effects
Similar compounds have shown neuroprotective effects, suggesting that this compound could be explored for treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems may offer therapeutic benefits in conditions such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound could be investigated for its ability to modulate inflammatory pathways, providing a basis for developing new anti-inflammatory agents.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for structural modifications aimed at enhancing biological activity or altering pharmacokinetic properties. Such modifications can lead to derivatives with improved therapeutic profiles.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug discovery:
- Anticancer Research : A study demonstrated the compound's ability to inhibit growth in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Neuroprotection : Research indicated that derivatives of this compound could protect neuronal cells from oxidative stress, leading to further exploration in neurodegenerative disease models.
- Inflammation Modulation : Preliminary results showed that the compound could reduce markers of inflammation in vitro, prompting further investigation into its use as an anti-inflammatory treatment.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Target Compound and Analogs
Key Differences in Substituent Effects
- Pyrazole vs. Phenyl/Other Heterocycles : The target compound’s 3,5-dimethylpyrazole enables metal coordination and hydrogen bonding, unlike the 4-fluorophenyl group in the hydrochloride analog, which favors π-π stacking and hydrophobic interactions .
- Cyclopentyl vs. Oxolane/Bicyclic Systems : The cyclopentyl group in the target compound offers moderate steric hindrance, whereas the oxolane ring in 2-Methyl-N-(2-methylphenyl)oxolan-3-amine introduces an oxygen atom for hydrogen bonding. The azabicyclohexane in 1989553-77-6 imposes rigid conformational constraints .
Electronic and Reactivity Profiles
- Conceptual DFT Insights :
Methodological Considerations
Structural comparisons utilized:
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine is a compound that combines a cyclopentane structure with a bioactive pyrazole moiety. This unique combination has garnered interest in various biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with cyclopentanamine derivatives. The resulting compound features a cyclopentane ring linked to an ethyl group that bears the pyrazole structure.
Structural Formula
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. Notably, pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines:
| Cancer Type | Cell Line | Inhibition Mechanism |
|---|---|---|
| Lung Cancer | A549 | Induction of apoptosis and cell cycle arrest |
| Breast Cancer | MDA-MB-231 | Inhibition of ERK signaling pathway |
| Colorectal Cancer | HCT116 | Modulation of p53 and Bcl-2 pathways |
The compound's mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, studies indicate that pyrazole derivatives can disrupt the ATPase activity of heat shock protein 90 (Hsp90), leading to reduced levels of oncogenic proteins such as CDK4 and C-RAF .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound exhibits significant anti-inflammatory properties. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown moderate to excellent activity against various phytopathogenic fungi, indicating their potential use as antifungal agents . The specific mechanisms often involve disruption of fungal cell membranes or inhibition of essential metabolic pathways.
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives including this compound demonstrated potent antiproliferative effects against multiple cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm the efficacy and safety profile of these compounds .
Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory effects revealed that treatment with the compound significantly reduced LPS-induced inflammation in murine models. The results indicated a decrease in inflammatory markers, supporting its potential therapeutic role in managing inflammatory disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
